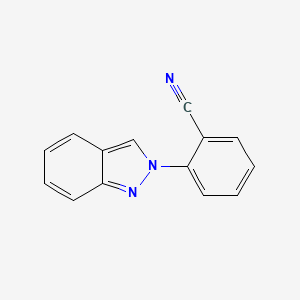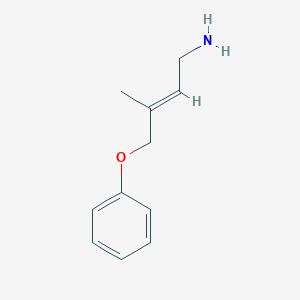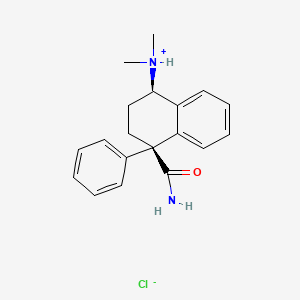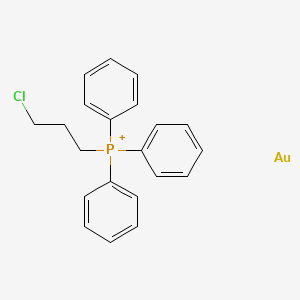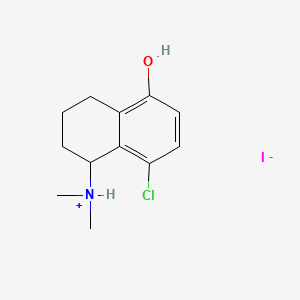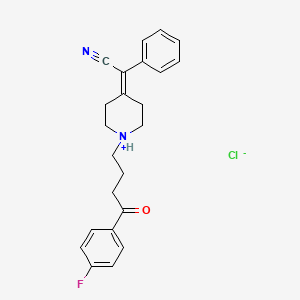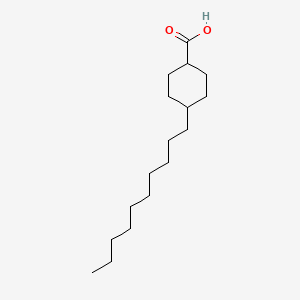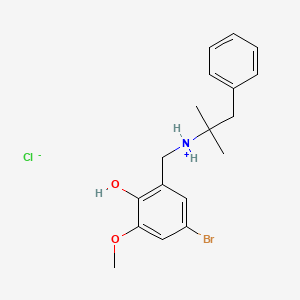![molecular formula C12H15NO B13783373 N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl ring substituted with a prop-1-en-2-yl group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide can be synthesized through several methods. One common route involves the reaction of 2-prop-1-en-2-ylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired acetamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Applications De Recherche Scientifique
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methyl-1-phenylprop-1-enyl)acetamide: Similar in structure but with a methyl group instead of a prop-1-en-2-yl group.
N-(Prop-2-en-1-yl)acetamide: Lacks the phenyl ring, making it structurally simpler.
Uniqueness
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(2)12-7-5-4-6-11(12)8-13-10(3)14/h4-7H,1,8H2,2-3H3,(H,13,14) |
Clé InChI |
JRSUDNLNJPZVGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


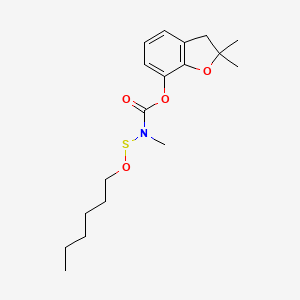
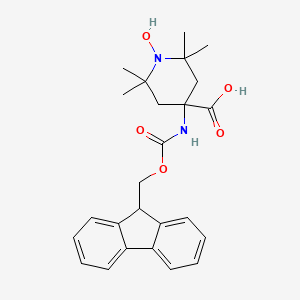
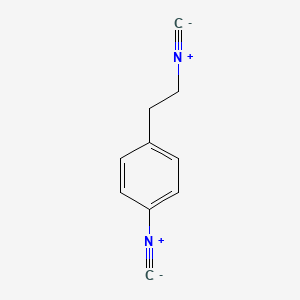

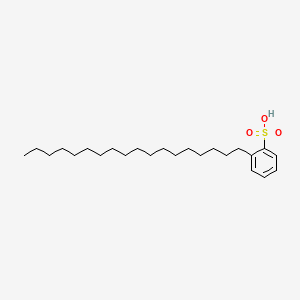
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
